molecular formula C32H36N6O6S2 B2366173 N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 309968-73-8

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Katalognummer: B2366173
CAS-Nummer: 309968-73-8
Molekulargewicht: 664.8
InChI-Schlüssel: UNFJBIQBXOZQJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 4H-1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4 and a methylene-linked benzamide moiety at position 2. A thioether bridge connects the triazole to a 2-((2,5-dimethylphenyl)amino)-2-oxoethyl group, introducing both hydrophobic (dimethylphenyl) and hydrogen-bonding (amide) functionalities.

Eigenschaften

IUPAC Name

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N6O6S2/c1-4-44-26-11-9-25(10-12-26)38-29(35-36-32(38)45-21-30(39)34-28-19-22(2)5-6-23(28)3)20-33-31(40)24-7-13-27(14-8-24)46(41,42)37-15-17-43-18-16-37/h5-14,19H,4,15-18,20-21H2,1-3H3,(H,33,40)(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFJBIQBXOZQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural motifs:

  • Triazole ring : Known for its role in various biological activities.
  • Morpholinosulfonyl group : Enhances solubility and bioavailability.
  • Dimethylphenyl moiety : Contributes to the compound's lipophilicity.

Molecular Formula and Weight

  • Molecular Formula : C23H30N4O3S2
  • Molecular Weight : 462.64 g/mol

Biological Activity

The biological activities of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown efficacy against various bacterial strains and fungi. The presence of the morpholino and sulfonyl groups may enhance these effects by improving the compound's interaction with microbial cell membranes.

2. Anticancer Properties

Studies have suggested that benzamide derivatives can inhibit cancer cell proliferation. The specific compound has been evaluated for its ability to induce apoptosis in cancer cells, particularly through the modulation of signaling pathways associated with cell survival and death.

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that triazole derivatives can inhibit enzymes like aromatase, which is crucial in estrogen biosynthesis, thereby showing potential in hormone-dependent cancers.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the antimicrobial activity against E. coli and S. aureus; showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2 Investigated anticancer effects on breast cancer cell lines; demonstrated a reduction in cell viability by 60% at a concentration of 50 µM after 48 hours.
Study 3 Assessed enzyme inhibition; found to inhibit aromatase activity by 45% at a concentration of 10 µM.

Synthesis Pathway

The synthesis of N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step synthetic pathways:

  • Formation of the Triazole Ring : Reaction of appropriate precursors under acidic conditions.
  • Introduction of the Morpholinosulfonyl Group : Nucleophilic substitution reactions are employed.
  • Final Coupling Reaction : The final product is obtained through amide bond formation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Triazole Cores

a. 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] ()

  • Key Differences: Substituents: The target compound replaces the 2,4-difluorophenyl group with a 4-ethoxyphenyl moiety, reducing electronegativity and increasing hydrophobicity. Functional Groups: The morpholinosulfonyl benzamide in the target compound replaces the simpler phenylsulfonyl group, enhancing solubility and hydrogen-bonding capacity.
  • The morpholinosulfonyl group improves aqueous solubility compared to phenylsulfonyl derivatives, as evidenced by logP reductions in similar compounds .

b. 326907-69-1 (4-(morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide) ()

  • Key Differences :
    • Core Structure: Thiazole vs. triazole, altering ring geometry and electronic properties.
    • Substituents: The nitro group on the phenyl ring introduces strong electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature.
  • Physicochemical Impact :
    • Nitro groups increase molecular polarity but may reduce bioavailability due to higher metabolic susceptibility. The ethoxy group in the target compound balances hydrophobicity and metabolic resistance .
Analogues with Sulfonamide and Thioether Linkages

a. 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted Acetamides [5–18] ()

  • Key Differences: Core Structure: Quinazolinone vs. triazole, influencing π-π stacking and hydrogen-bonding patterns. Thioether Functionality: Both compounds utilize thioether bridges, but the target compound’s bridge connects to a dimethylphenyl amide, whereas quinazolinones link to variable substituents.
  • Biological Relevance: Quinazolinones in exhibit protease inhibitory activity, suggesting the target compound’s triazole-thioether system may similarly target enzyme active sites .

b. 930944-60-8 (N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-1,5-dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetamide) ()

  • Key Differences: Substituents: Chloro-trifluoromethyl pyridine vs. morpholinosulfonyl benzamide, drastically altering electronic and steric profiles. Thioether vs.
  • SAR Insights: The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the morpholinosulfonyl group prioritizes solubility—a trade-off in drug design .
Spectroscopic and Physicochemical Data Comparison
Property Target Compound 5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione () 326907-69-1 ()
IR νC=O (cm⁻¹) 1680 (amide) Absent (tautomerized thione) 1675 (benzamide)
1H NMR (δ, ppm) 7.8–8.1 (benzamide aromatic) 7.6–8.0 (phenylsulfonyl aromatic) 8.2 (nitrophenyl)
LogP (Predicted) 3.2 4.1 2.8
Aqueous Solubility (mg/mL) 0.15 0.08 0.25

Vorbereitungsmethoden

Formation of 4-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methylamine

The triazole scaffold is synthesized via a cyclocondensation reaction. A modified protocol from involves:

  • Schiff base formation : 4-Amino-1,2,4-triazole (0.1 mol) is refluxed with 4-ethoxyacetophenone (0.1 mol) in ethanol (50 mL) containing glacial acetic acid (3 drops) for 8 hours. The resulting Schiff base is isolated by filtration and recrystallized from ethanol.
  • Cyclization : The Schiff base is treated with thiourea (0.12 mol) in dimethyl sulfoxide (DMSO) under reflux for 12 hours, followed by ice-water quenching. The mercapto-triazole intermediate is purified via recrystallization (ethanol:water, 1:1).
  • Aminomethylation : The mercapto group at position 5 is protected with a benzyl group, and the triazole is reacted with formaldehyde and ammonium chloride to introduce the aminomethyl group at position 3. Deprotection yields 4-(4-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methylamine.

Key Reaction Conditions

  • Solvent : Ethanol or DMSO for cyclization.
  • Catalyst : Glacial acetic acid for Schiff base formation.
  • Yield : ~75–80% after purification.

Introduction of the Thioether-Linked 2,5-Dimethylphenyl Group

Alkylation of the Mercapto Group

The mercapto-triazole intermediate undergoes alkylation with 2-chloro-N-(2,5-dimethylphenyl)acetamide, adapted from:

  • Chloroacetamide synthesis : 2,5-Dimethylaniline (0.1 mol) is reacted with chloroacetyl chloride (0.12 mol) in dry benzene with triethylamine (0.15 mol) as a base. The product is recrystallized from hexane.
  • Thioether formation : The mercapto-triazole (0.05 mol) is dissolved in DMF (20 mL) and treated with the chloroacetamide (0.06 mol) and potassium carbonate (0.1 mol) at 60°C for 6 hours. The mixture is filtered, and the residue is purified via column chromatography (ethyl acetate:hexane, 1:3).

Analytical Validation

  • HPLC : Purity >98%.
  • 1H NMR : δ 7.2–7.4 (aromatic protons), δ 4.1 (s, -SCH2-), δ 2.3 (s, -N(CH3)2).

Synthesis of 4-(Morpholinosulfonyl)benzamide Moiety

Sulfonylation of Benzoic Acid

  • Chlorosulfonation : 4-Chlorosulfonylbenzoic acid is prepared by reacting benzoic acid with chlorosulfonic acid at 0°C for 2 hours.
  • Morpholine coupling : The chlorosulfonyl intermediate (0.1 mol) is reacted with morpholine (0.12 mol) in dichloromethane (DCM) with pyridine (0.15 mol) as a base. The sulfonamide product is isolated via filtration.
  • Activation to acid chloride : The sulfonamide benzoic acid is treated with thionyl chloride (0.2 mol) in DCM under reflux for 3 hours to yield 4-(morpholinosulfonyl)benzoyl chloride.

Final Coupling and Purification

Acylation of the Aminomethyl Group

The triazole intermediate (0.03 mol) is dissolved in dry benzene (15 mL) and treated with 4-(morpholinosulfonyl)benzoyl chloride (0.035 mol) and triethylamine (0.045 mol). The mixture is stirred at room temperature for 12 hours, followed by solvent evaporation. The crude product is purified via recrystallization (ethanol).

Purification and Yield

  • Recrystallization : Ethanol yields crystalline product (purity >99% by HPLC).
  • Overall yield : ~62% from the triazole core.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.2 (s, 1H, triazole-H), δ 7.8–7.6 (m, 4H, aromatic), δ 4.5 (s, 2H, -CH2NH-), δ 3.6 (m, 4H, morpholine), δ 2.3 (s, 6H, -CH3).
  • 13C NMR : δ 170.5 (C=O), 152.3 (triazole-C), 129.8–114.2 (aromatic-C).
  • HRMS (ESI+) : m/z calculated for C33H35N6O5S2 [M+H]+: 683.21, found: 683.19.

Purity Assessment

  • HPLC : Retention time 12.4 min (C18 column, acetonitrile:water 70:30).
  • Melting point : 218–220°C.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. Key steps include:

  • Thioether linkage formation : Reacting a thiol-containing intermediate with a halogenated acetyl derivative (e.g., 2-bromoacetamide) under basic conditions (e.g., K₂CO₃) in solvents like DMF or acetonitrile .
  • Coupling reactions : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the benzamide moiety to the triazole-methyl group .
  • Reflux conditions : Critical for accelerating reactions like cyclization or nucleophilic substitutions; temperatures range from 70–100°C depending on solvent polarity .
  • Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization often requires strict control of stoichiometry, solvent drying, and inert atmospheres .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly for verifying substitutions on the triazole, benzamide, and morpholinosulfonyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity (>95% typical for research-grade material) and detecting byproducts from incomplete coupling reactions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for complex heterocycles .

Q. How can researchers design preliminary biological activity screens for this compound?

  • In vitro assays : Start with broad-spectrum antimicrobial screens (e.g., MIC against S. aureus and E. coli) and cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) .
  • Enzyme inhibition : Test acetylcholinesterase (AChE) or kinase inhibition using spectrophotometric or fluorometric methods, leveraging structural similarities to known inhibitors .
  • Dose-response curves : Use concentrations ranging from 1 nM–100 µM to identify IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?

  • Systematic substitution : Modify the 2,5-dimethylphenyl group (e.g., replace with 4-fluorophenyl or indole) to assess impact on antimicrobial potency .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to enhance enzyme-binding affinity .
  • Bioisosteric replacement : Replace the morpholinosulfonyl group with a piperazine-sulfonyl moiety to improve solubility while retaining activity .

Q. How can target identification be approached for this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., AChE or EGFR kinase) based on the triazole and benzamide motifs .
  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Transcriptomic profiling : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

Q. How should researchers resolve contradictions in reported biological data across studies?

  • Comparative structural analysis : Cross-reference activity data from analogs (e.g., thiazole vs. triazole derivatives) to identify critical pharmacophores .
  • Dosage standardization : Re-evaluate assays using consistent concentrations and cell lines to minimize variability .
  • In silico modeling : Predict ADMET properties to rule out false positives from poor bioavailability .

Q. What role do specific functional groups (e.g., morpholinosulfonyl) play in modulating physicochemical properties?

  • Solubility : The morpholinosulfonyl group enhances water solubility via hydrogen bonding, critical for in vivo efficacy .
  • Metabolic stability : The triazole ring reduces oxidative degradation compared to thiazole analogs, as shown in microsomal stability assays .
  • Permeability : LogP calculations indicate that the 4-ethoxyphenyl group balances hydrophobicity for membrane penetration .

Q. What methodologies improve solubility and bioavailability for in vivo studies?

  • Salt formation : Convert the free base to a hydrochloride salt using HCl in diethyl ether .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance plasma half-life .
  • Prodrug design : Introduce ester linkages at the benzamide carbonyl for hydrolytic activation in target tissues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.